Cas no 149282-10-0 (Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-)

Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-
- 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea
- AC1MC4OG
- ACMC-1BYM3
- AG-D-95338
- CTK4C6121
- KB-152197
- N-Benzyl-N'-(4-chlorophenyl)-N-methoxyurea
- 3-(4-chlorophenyl)-1-methoxy-1-(phenylmethyl)urea
- MFCD06658070
- AKOS015912321
- 149282-10-0
- FT-0643433
- DTXSID00375700
- A808873
-
- MDL: MFCD06658070
- Inchi: InChI=1S/C15H15ClN2O2/c1-20-18(11-12-5-3-2-4-6-12)15(19)17-14-9-7-13(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
- InChI Key: QGPDJRGLKUFPLW-UHFFFAOYSA-N
- SMILES: CON(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Computed Properties
- Exact Mass: 290.08200
- Monoisotopic Mass: 290.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 41.57000
- LogP: 4.00850
Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- Security Information
Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A648440-1g |
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea |
149282-10-0 | 97% | 1g |
$798.0 | 2024-04-23 | |
Crysdot LLC | CD12140028-250mg |
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea |
149282-10-0 | 97% | 250mg |
$395 | 2024-07-23 |
Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on Urea,N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-
Professional Introduction to Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)- (CAS No. 149282-10-0)
Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl)-, identified by its CAS number 149282-10-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits a blend of chemical properties that make it a valuable intermediate in the development of various pharmacologically active molecules.
The molecular structure of Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) consists of a urea backbone substituted with a 4-chlorophenyl group at the N1 position, a methoxy group at the N2 position, and a phenylmethyl (benzyl) group at the N3 position. This arrangement imparts distinct reactivity and functionalization possibilities, making it a versatile building block in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of this compound. Its structural features suggest that it may interact with biological targets in ways that could be beneficial for therapeutic applications. Specifically, the presence of the 4-chlorophenyl moiety and the methoxy group can influence electronic properties and binding affinity, which are critical factors in drug design.
One of the most compelling aspects of Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) is its utility as a precursor in synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates targeting various diseases. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory therapies.
The synthesis of Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 4-chloroaniline and benzylmagnesium bromide, which are then coupled and functionalized to yield the desired product. These synthetic routes underscore the importance of well-designed methodologies in accessing structurally complex molecules.
From a computational chemistry perspective, the study of Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) has provided valuable insights into molecular interactions. High-level quantum mechanical calculations have been employed to elucidate its electronic structure and predict its behavior in biological systems. These computational studies not only aid in understanding the compound's reactivity but also guide experimental design by providing theoretical frameworks.
The pharmacokinetic properties of this compound are also under investigation. Understanding how it is metabolized and eliminated from the body is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, revealing interesting findings about its biodistribution and clearance pathways. Such information is vital for developing dosing regimens that maximize efficacy while minimizing side effects.
In addition to its pharmaceutical applications, Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) has shown promise in material science research. Its unique chemical properties make it suitable for developing novel polymers and coatings with enhanced functionality. For example, researchers have explored its use in creating conductive polymers that could find applications in electronic devices.
The regulatory landscape surrounding this compound is another area of focus. As synthetic organic chemistry advances, ensuring compliance with safety and environmental regulations becomes increasingly important. Manufacturers and researchers are working closely with regulatory agencies to establish guidelines for handling and disposing of waste generated during its synthesis.
The future prospects for Urea, N'-(4-chlorophenyl)-N-methoxy-N-(phenylmethyl) are bright, with ongoing research suggesting numerous potential applications across multiple disciplines. As our understanding of its properties grows, so does the likelihood of discovering new uses for this versatile compound. Whether in drug development or material science, its contributions are poised to make significant impacts on various industries.
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